molecular formula C10H12Cl2N2O3 B1424648 3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1219979-28-8

3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1424648
CAS No.: 1219979-28-8
M. Wt: 279.12 g/mol
InChI Key: LFKDSVVBCJSVPP-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of pyrrolidine chemistry research that began gaining momentum in the early 20th century. Pyrrolidine derivatives have been recognized as important structural motifs in organic chemistry since the systematic study of nitrogen-containing heterocycles began to flourish. The specific compound represents a more recent addition to the pyrrolidine family, reflecting advances in synthetic methodology that enabled the construction of increasingly complex heterocyclic structures with multiple functional groups.

The historical development of this compound class can be traced to the recognition that pyrrolidine rings provide unique three-dimensional structures that differ significantly from other nitrogen heterocycles. Early research in pyrrolidine chemistry focused primarily on simple derivatives, but the field evolved to encompass more sophisticated compounds incorporating multiple functional groups and substitution patterns. The introduction of electron-withdrawing groups such as nitro and chloro substituents represented a significant advancement in the ability to modulate the electronic properties of pyrrolidine-based molecules.

Research into substituted phenoxy-pyrrolidine compounds gained particular momentum as synthetic chemists developed more efficient methods for constructing complex heterocyclic frameworks. The specific combination of a 2-chloro-4-nitrophenoxy group with a pyrrolidine ring reflects the contemporary approach to molecular design that emphasizes the strategic placement of functional groups to achieve desired chemical properties. This compound exemplifies the evolution of heterocyclic chemistry from simple ring systems to sophisticated molecular architectures designed for specific research applications.

The creation and study of this compound also reflects the broader historical trend toward understanding structure-activity relationships in heterocyclic compounds. As researchers developed more sophisticated analytical techniques and synthetic methods, the ability to create and study compounds with precise structural features became increasingly important for advancing fundamental chemical knowledge. This particular compound represents the convergence of synthetic capability and analytical understanding that characterizes modern heterocyclic chemistry research.

Pyrrolidine Derivatives in Chemical Research

Pyrrolidine derivatives have established themselves as fundamental building blocks in contemporary chemical research, with their significance extending across multiple areas of scientific investigation. The five-membered nitrogen-containing ring system provides unique structural and electronic properties that make pyrrolidine-based compounds particularly valuable for exploring fundamental chemical principles and developing new synthetic methodologies. Recent research has demonstrated that pyrrolidine derivatives exhibit remarkable versatility in their chemical behavior, enabling the construction of complex molecular architectures with diverse functional properties.

The research landscape for pyrrolidine derivatives has expanded significantly in recent years, with investigations spanning from basic synthetic methodology development to advanced applications in various chemical disciplines. Polysubstituted pyrrolidines have emerged as particularly important research targets, with scientists developing hybrid compound series that incorporate pyrrolidine rings alongside other pharmacologically relevant structural motifs. These investigations have revealed that the strategic combination of pyrrolidine rings with various functional groups can produce compounds with enhanced chemical properties and expanded research utility.

Contemporary research efforts have focused extensively on the development of novel synthetic approaches for creating functionalized pyrrolidine derivatives. Modern methodologies in carbon-hydrogen activation, photoredox chemistry, and multicomponent reactions have revolutionized the ability to construct complex pyrrolidine-based structures with high efficiency and selectivity. These advances have enabled researchers to access pyrrolidine derivatives that were previously difficult or impossible to synthesize using traditional methods, significantly expanding the scope of chemical space available for investigation.

The study of pyrrolidine derivatives has also contributed significantly to our understanding of fundamental heterocyclic chemistry principles. Research has revealed that the unique three-dimensional structure of the pyrrolidine ring creates specific conformational preferences that influence chemical reactivity and molecular recognition processes. The investigation of substituted pyrrolidine compounds, including those with phenoxy substituents like this compound, has provided valuable insights into how structural modifications affect molecular properties and behavior.

Research Area Key Findings Applications
Synthetic Methodology Development of efficient routes to substituted pyrrolidines Complex molecule construction
Structure-Activity Studies Correlation between substitution patterns and properties Molecular design optimization
Conformational Analysis Understanding ring puckering and substituent effects Predictive modeling
Functionalization Chemistry Methods for introducing diverse functional groups Chemical diversity expansion

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its specific molecular structure, representing broader principles and methodologies that define contemporary research in this field. Heterocyclic compounds containing nitrogen atoms occupy a central position in chemical research due to their prevalence in natural products and their importance in advancing fundamental chemical knowledge. The compound exemplifies how the strategic incorporation of heteroatoms into ring systems can create unique electronic properties and reactivity patterns that are not achievable with purely carbocyclic structures.

The study of this compound contributes significantly to our understanding of aromaticity and electronic effects in heterocyclic systems. While the pyrrolidine ring itself is not aromatic, its interaction with the aromatic phenoxy group creates interesting electronic communication pathways that influence the overall molecular behavior. The presence of electron-withdrawing nitro and chloro substituents further modulates these electronic effects, creating a complex electronic structure that serves as an excellent model system for investigating fundamental principles of heterocyclic chemistry.

Research into compounds like this compound has also advanced our understanding of how structural modifications affect chemical reactivity and stability. The specific combination of functional groups present in this molecule provides researchers with opportunities to study various chemical transformations and reaction mechanisms that are characteristic of heterocyclic chemistry. These investigations contribute to the development of more efficient synthetic methods and provide insights into the fundamental principles that govern chemical reactivity in complex molecular systems.

The compound's role in heterocyclic chemistry research is further enhanced by its utility as a model system for investigating intermolecular interactions and molecular recognition processes. The combination of hydrogen bonding donors and acceptors, along with aromatic and aliphatic regions, creates a sophisticated molecular framework that can participate in various types of non-covalent interactions. This complexity makes the compound particularly valuable for advancing our understanding of how molecular structure influences chemical behavior and for developing new approaches to molecular design and synthesis.

Properties

IUPAC Name

3-(2-chloro-4-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKDSVVBCJSVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Base: Typically, a strong base such as potassium carbonate or sodium hydride is employed to deprotonate the phenolic hydroxyl, increasing nucleophilicity.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the nucleophilic attack.
  • Temperature: Elevated temperatures (80-120°C) are usually necessary to drive the SNAr reaction to completion.

Research Data:

  • The reaction yields are generally high (above 85%), with purity confirmed via spectral analysis.
  • The process is scalable and environmentally friendly, especially when using solvent recycling techniques.

Chlorination of 4-Nitrophenol Derivatives

The synthesis of the starting 4-chloro-2-nitrophenol involves chlorination of 4-nitrophenol . Recent advancements focus on environmentally benign chlorination methods:

Chlorination Methodologies:

  • Oxychlorination: Conducted at 25-30°C using hydrochloric acid, nitric acid, or hydrogen peroxide as oxidants, avoiding gaseous chlorine.
  • Reagents: T-butyl hypochlorite or N-chlorosuccinimide are preferred chlorinating agents.
  • Reaction Control: Dosing of oxidants is critical to prevent over-chlorination, especially avoiding formation of side products like 2,6-dichlorinated derivatives.

Data Highlights:

Method Temperature Chlorinating Agent Yield (%) Notes
Oxychlorination 25-30°C Nitric acid or H2O2 78-85 Environmentally friendly, controlled dosing

Formation of the Hydrochloride Salt

Post-synthesis, the free base 3-(2-Chloro-4-nitrophenoxy)pyrrolidine is converted into its hydrochloride salt to enhance stability and solubility:

Procedure:

  • Dissolution of the free base in anhydrous ethanol or isopropanol.
  • Treatment with gaseous hydrogen chloride or concentrated hydrochloric acid.
  • Crystallization under controlled cooling to obtain pure hydrochloride salt.

Notes:

  • The salt formation is crucial for pharmaceutical applications, ensuring consistent bioavailability.
  • Purity is verified via melting point analysis and spectral methods.

Alternative Synthetic Routes and Innovations

Recent patents and research articles have proposed innovative routes to improve yield and environmental impact:

Method A: Catalytic Chlorination Using Environmentally Friendly Reagents

  • Use of hydrogen peroxide as an oxidant in oxychlorination.
  • Avoidance of gaseous chlorine, reducing hazards.

Method B: Multi-step Synthesis from Readily Available Precursors

  • Starting from 4-nitrophenol , followed by selective chlorination.
  • Subsequent SNAr reaction with pyrrolidine, as described above.
  • Final salt formation step.

Research Findings:

  • These methods have demonstrated high selectivity and yields (>80%) with minimal by-products.
  • The process is scalable for industrial applications.

Data Summary and Process Optimization

Step Reagents Conditions Yield (%) Notes
Chlorination of 4-nitrophenol Nitric acid/H2O2 25-30°C 78-85 Eco-friendly, controlled
SNAr with pyrrolidine Pyrrolidine, base 80-120°C 85-90 High efficiency
Salt formation HCl gas or concentrated HCl Room temp 90-95 Purity and stability

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

Key Reactions

  • Substitution Reactions : The chloro group can be replaced by various nucleophiles.
  • Reduction Reactions : The nitro group can be reduced to an amino group.
  • Oxidation Reactions : Less commonly, it can undergo oxidation reactions.

Chemistry

3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride serves as a vital building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound is under investigation for its potential biological activities. It may interact with enzymes or receptors, influencing their activity. Specific studies have highlighted its potential for enzyme inhibition and receptor modulation, which could lead to therapeutic applications.

Medicine

Research into the medicinal properties of this compound is ongoing. Preliminary studies suggest potential antimicrobial activity against various bacterial strains, which is crucial for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

The MIC values indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The chloro and nitro groups can participate in various interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenoxy-Pyrrolidine Hydrochlorides

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3-(2-Chloro-4-nitrophenoxy)pyrrolidine HCl 2-Cl, 4-NO₂ ~C₁₀H₁₂ClN₂O₃·HCl ~279.1* Not explicitly listed Likely high polarity due to nitro group
3-(4-Bromo-2-nitrophenoxy)pyrrolidine HCl 4-Br, 2-NO₂ C₁₀H₁₂BrN₂O₃·HCl 338.6 1219976-31-4 Bromine increases molecular weight; similar reactivity
3-(4-Methyl-2-nitrophenoxy)pyrrolidine HCl 4-CH₃, 2-NO₂ C₁₁H₁₅ClN₂O₃ 258.7 1220037-67-1 Methyl group enhances lipophilicity
3-(2-Bromophenoxy)pyrrolidine HCl 2-Br C₁₀H₁₁BrClN 222.7 1547598-14-0 Lacks nitro group; lower polarity
3-(2-Chlorophenyl)pyrrolidine HCl 2-Cl (phenyl ring) C₁₀H₁₁ClN·HCl 214.1 1095545-14-4 Chlorine on phenyl ring; no nitro group

Note: *Estimated based on analogs.

Key Observations:
  • Electron-Withdrawing Effects: The nitro group (-NO₂) in 3-(2-Chloro-4-nitrophenoxy)pyrrolidine HCl enhances electrophilicity compared to non-nitro analogs like 3-(2-chlorophenyl)pyrrolidine HCl .
  • Substituent Position: Positional isomerism (e.g., 2-nitro vs.
  • Halogen Impact : Chlorine (smaller atomic radius) versus bromine (larger, heavier) influences molecular weight and van der Waals interactions .

Physicochemical and Functional Differences

  • Solubility: Nitro-containing derivatives (e.g., 3-(2-Chloro-4-nitrophenoxy)pyrrolidine HCl) are expected to exhibit lower aqueous solubility compared to non-nitro analogs due to increased hydrophobicity from the aromatic nitro group .
  • Reactivity: The nitro group may render the compound more susceptible to reduction reactions, a property absent in halogen-only analogs like 3-(2-bromophenoxy)pyrrolidine HCl .
  • Biological Activity: While specific data for the target compound is unavailable, structural analogs with nitro groups (e.g., 3-(4-Methyl-2-nitrophenoxy)pyrrolidine HCl) are often explored as intermediates in drug discovery for antimicrobial or kinase inhibitor applications .

Biological Activity

3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C11H13ClN2O3. Its structure incorporates a pyrrolidine ring attached to a 2-chloro-4-nitrophenoxy group, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the nitro group enhances electron-withdrawing properties, potentially increasing the compound's reactivity with biological macromolecules.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: Interaction with neurotransmitter receptors could alter signaling pathways, influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
This compoundKlebsiella pneumoniae128

The Minimum Inhibitory Concentration (MIC) values suggest that the compound has moderate antibacterial activity against Gram-positive and Gram-negative bacteria, which is critical for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, preliminary studies have indicated antifungal activity against common pathogens such as Candida species. The compound's effectiveness varies based on concentration and the specific fungal strain tested.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated various pyrrolidine derivatives' antibacterial activities. The results showed that modifications in the chemical structure significantly influenced their effectiveness against bacterial strains like S. aureus and E. coli .
  • Mechanistic Insights : Another research article discussed the interaction of pyrrolidine compounds with bacterial cell membranes, suggesting that the hydrophobic nature of these compounds allows them to disrupt membrane integrity, leading to cell death .
  • Comparative Analysis : A comparative study highlighted that compounds similar to this compound exhibited varying degrees of biological activity based on their substituents and structural configurations .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride in laboratory settings?

  • Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or aerosols .
  • First Aid : For skin contact, immediately rinse with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention. In case of ingestion, rinse the mouth and consult a poison control center .
  • Storage : Store in airtight containers at 2–8°C in a dry, well-ventilated area away from oxidizers or heat sources .

Q. What synthetic methodologies are typically used to prepare this compound?

  • Answer : Common routes involve:

  • Nucleophilic Substitution : Reacting pyrrolidine derivatives with 2-chloro-4-nitrophenol in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) .
  • Hydrochloride Salt Formation : Treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/water mixtures to achieve high purity (>95%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments (δ 7.5–8.5 ppm for nitrophenoxy groups) and pyrrolidine backbone signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 289.05) .
  • X-ray Crystallography : SHELX software for solving crystal structures, particularly to resolve stereochemistry in chiral derivatives .

Advanced Research Questions

Q. What strategies optimize reaction yields for synthesizing derivatives of this compound?

  • Answer : Yield optimization may involve:

  • Catalyst Screening : Testing Pd/C or Raney nickel for hydrogenation steps to reduce nitro groups while preserving the pyrrolidine ring .
  • Solvent Effects : Replacing DMSO with ionic liquids (e.g., [BMIM][BF4_4]) to enhance reaction rates and selectivity .
  • Temperature Control : Microwave-assisted synthesis (100–120°C, 30 min) to reduce side products compared to conventional heating .

Q. How should researchers address contradictory stability data for this compound under varying pH conditions?

  • Answer : Systematic stability studies are recommended:

  • pH Profiling : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC at 254 nm. Nitrophenoxy groups are prone to hydrolysis at pH >10, requiring neutral storage conditions .
  • Degradation Product Analysis : LC-MS/MS to identify byproducts (e.g., 4-nitrophenol or pyrrolidine derivatives) and adjust formulation buffers accordingly .

Q. What advanced techniques resolve stereochemical ambiguities in chiral analogs of this compound?

  • Answer : Use:

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configurations .
  • Single-Crystal XRD : SHELXL refinement for precise determination of bond angles and torsion angles in enantiopure crystals .

Data Analysis & Experimental Design

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic centers on the chlorophenoxy moiety .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) to predict reaction pathways and transition states .

Q. What experimental controls are critical when assessing the compound’s potential genotoxicity?

  • Answer : Include:

  • Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation to detect mutagenicity .
  • Comet Assay : Treat human hepatoma (HepG2) cells with 0.1–10 μM doses for 24h to quantify DNA strand breaks .
  • Positive Controls : Ethyl methanesulfonate (EMS) for mutagenesis and hydrogen peroxide for oxidative DNA damage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
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3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.